Mal-amido-PEG8-acid is a polyethylene glycol (PEG) derivative characterized by the presence of a maleimide group and a terminal carboxylic acid. This compound has gained prominence in biochemical research, particularly in the development of targeted drug delivery systems and proteolysis-targeting chimeras (PROTACs) due to its unique properties that enhance solubility and reactivity in aqueous environments. The compound is identified by the CAS number 1334177-86-4 and has a molecular weight of approximately 592.6 g/mol .
Mal-amido-PEG8-acid is synthesized through various chemical processes involving polyethylene glycol as a backbone. It is commercially available from multiple suppliers, including Benchchem, CD Bioparticles, and MedchemExpress, which provide detailed specifications regarding its purity and storage conditions .
The synthesis of Mal-amido-PEG8-acid involves several key steps:
The entire process must be conducted under anhydrous conditions to prevent hydrolysis and ensure the stability of intermediates. The use of coupling agents facilitates the formation of stable amide bonds between the carboxylic acid and amine groups present on target biomolecules .
Mal-amido-PEG8-acid participates in several key chemical reactions:
The reaction conditions for these processes are typically mild, allowing for the preservation of sensitive biomolecules. The specificity of the maleimide-thiol reaction is particularly advantageous for selective targeting in biochemical applications.
Mal-amido-PEG8-acid operates primarily as a linker in PROTAC technology, which aims to degrade specific proteins within cells by utilizing the ubiquitin-proteasome system. The mechanism involves:
The effectiveness of this mechanism hinges on maintaining optimal pH levels (around 6.5–7.5) for both maleimide-thiol and NHS ester-primary amine reactions, ensuring robust bioconjugation outcomes .
Mal-amido-PEG8-acid is characterized by:
The compound exhibits excellent reactivity due to its bifunctional nature, allowing it to engage in selective chemical reactions without significant side reactions under controlled conditions.
Mal-amido-PEG8-acid has numerous scientific applications:
Mal-amido-PEG8-acid (CAS: 1334177-86-4) is a heterobifunctional polyethylene glycol (PEG) linker characterized by a maleimide (Mal) group at one terminus and a carboxylic acid (–COOH) at the other, interconnected by an octaethylene glycol (PEG8) spacer. Its molecular formula is C₂₆H₄₄N₂O₁₃, with a molecular weight of 592.63 g/mol [2] [6] [9]. The hydrophilic PEG8 spacer significantly enhances aqueous solubility, facilitating reactions in biological buffers [1] [4]. The maleimide group undergoes Michael addition with thiols (–SH) at physiological pH (6.5–7.5), forming stable thioether bonds, while the terminal carboxylic acid can be activated to form amide bonds with primary amines (–NH₂) using catalysts like EDC or HATU [1] [3] [4]. This dual functionality enables precise conjugation of biomolecules (e.g., antibodies, peptides) with payloads (e.g., drugs, sensors).
Table 1: Structural and Chemical Properties of Mal-amido-PEG8-acid
Property | Specification |
---|---|
CAS Number | 1334177-86-4 |
Molecular Formula | C₂₆H₄₄N₂O₁₃ |
Molecular Weight | 592.63 g/mol |
Reactive Group 1 | Maleimide (thiol-reactive) |
Reactive Group 2 | Carboxylic acid (amine-reactive) |
PEG Spacer Length | 8 ethylene oxide units |
Purity Standards | ≥95% (HPLC, NMR) |
Storage Conditions | -20°C, desiccated, under inert gas (N₂) |
The evolution of PEG-based linkers began in the 1970s with simple PEG diols for protein PEGylation, aimed at reducing immunogenicity and extending plasma half-life [8]. Heterobifunctional PEGs emerged in the 1990s to address uncontrolled conjugation, with early variants like Mal-PEG-NHS enabling orthogonal reactivity (thiol + amine) [8]. The 2000s saw PEG spacers optimized for length: Short PEG chains (e.g., PEG2) offered rigidity but limited solubility, while longer spacers (e.g., PEG8, PEG12) improved flexibility and reduced steric hindrance [5] [10]. Mal-amido-PEG8-acid represents a refined iteration, balancing spacer length (PEG8) with functional group stability (amide-linked maleimide). Its design mitigates hydrolysis and chain entanglement issues prevalent in early PEG linkers [6] [9]. Key milestones include its integration into antibody-drug conjugates (ADCs) after 2010, leveraging its non-cleavable nature for plasma stability [2] [3].
Mal-amido-PEG8-acid bridges precision chemistry and biocompatibility. Its PEG spacer minimizes aggregation of conjugated biomolecules (e.g., antibodies, nanoparticles) while enhancing water solubility—critical for in vivo applications [4] [7]. As a non-cleavable linker, it provides exceptional stability in systemic circulation, making it ideal for ADCs requiring intracellular payload release via lysosomal degradation [2] [3]. In drug delivery, it functionalizes liposomes and polymeric nanoparticles, improving tumor targeting and pharmacokinetics [7] [10]. Commercial accessibility (>95% purity) and scalability from suppliers (e.g., MedChemExpress, Creative Biolabs) further drive its adoption [2] [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2